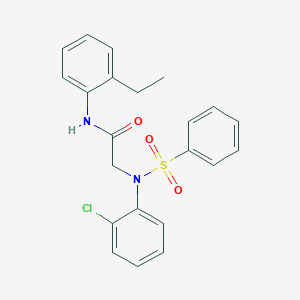
N~2~-(2-chlorophenyl)-N-(2-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-(2-chlorophenyl)-N-(2-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide is a complex organic compound with the molecular formula C14H13ClN2O3S. This compound is characterized by the presence of a chloro group, a phenylsulfonyl group, and an anilino group attached to an acetamide backbone. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(2-chlorophenyl)-N-(2-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide typically involves multi-step organic reactions. One common method includes the reaction of 2-chloroaniline with phenylsulfonyl chloride to form 2-chloro(phenylsulfonyl)aniline. This intermediate is then reacted with 2-ethylphenylacetyl chloride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Catalysts and solvents are used to optimize the reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
N~2~-(2-chlorophenyl)-N-(2-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium thiocyanate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
N~2~-(2-chlorophenyl)-N-(2-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N2-(2-chlorophenyl)-N-(2-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 2-[2-chloro(phenylsulfonyl)anilino]acetamide
- 2-[4-chloro(phenylsulfonyl)anilino]acetic acid
- 2-[2-chloro(phenylsulfonyl)anilino]-N-(2-methylphenyl)acetamide
Uniqueness
N~2~-(2-chlorophenyl)-N-(2-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications .
Properties
Molecular Formula |
C22H21ClN2O3S |
|---|---|
Molecular Weight |
428.9g/mol |
IUPAC Name |
2-[N-(benzenesulfonyl)-2-chloroanilino]-N-(2-ethylphenyl)acetamide |
InChI |
InChI=1S/C22H21ClN2O3S/c1-2-17-10-6-8-14-20(17)24-22(26)16-25(21-15-9-7-13-19(21)23)29(27,28)18-11-4-3-5-12-18/h3-15H,2,16H2,1H3,(H,24,26) |
InChI Key |
SPSCOLYLNNKFIB-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC=C1NC(=O)CN(C2=CC=CC=C2Cl)S(=O)(=O)C3=CC=CC=C3 |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CN(C2=CC=CC=C2Cl)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-ethoxyphenyl)-2-[4-methyl(phenylsulfonyl)anilino]acetamide](/img/structure/B411280.png)
![2-[3,4-dimethoxy(methylsulfonyl)anilino]-N-(3-methylphenyl)acetamide](/img/structure/B411282.png)
![2-{4-ethoxy[(4-methylphenyl)sulfonyl]anilino}-N-(4-methoxyphenyl)acetamide](/img/structure/B411283.png)
![2-{2,4-dimethoxy[(4-methylphenyl)sulfonyl]anilino}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B411284.png)
![2-[5-chloro-2-methyl(methylsulfonyl)anilino]-N-(4-ethoxyphenyl)acetamide](/img/structure/B411285.png)
![Ethyl 4-({[2-methoxy-5-methyl(methylsulfonyl)anilino]acetyl}amino)benzoate](/img/structure/B411286.png)
![Ethyl 4-({[2-ethoxy(methylsulfonyl)anilino]acetyl}amino)benzoate](/img/structure/B411287.png)
![2-{2,4-dimethoxy[(4-methylphenyl)sulfonyl]anilino}-N-(1-phenylethyl)acetamide](/img/structure/B411289.png)
![N-(2,5-dimethoxyphenyl)-2-[2-methoxy-5-methyl(phenylsulfonyl)anilino]acetamide](/img/structure/B411292.png)
![N-(3-chlorophenyl)-2-[3,4-dimethoxy(phenylsulfonyl)anilino]acetamide](/img/structure/B411296.png)
![N-(3-chlorophenyl)-2-[2,5-dimethoxy(methylsulfonyl)anilino]acetamide](/img/structure/B411298.png)
![2-{3-methoxy[(4-methylphenyl)sulfonyl]anilino}-N-(3-methoxyphenyl)acetamide](/img/structure/B411299.png)
![2-[3-methoxy(methylsulfonyl)anilino]-N-(4-methoxyphenyl)acetamide](/img/structure/B411300.png)
![4-{[3,4-dimethyl(methylsulfonyl)anilino]methyl}-N-(2,4-dimethylphenyl)benzamide](/img/structure/B411301.png)
